N-hexacosanoylsphingosine

Vue d'ensemble

Description

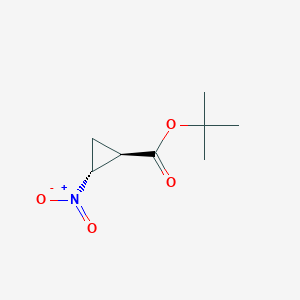

N-hexacosanoylsphingosine, also known as C6-Cer, is a synthetic analog of sphingolipids, which are a class of lipids that play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis. The studies provided focus on different aspects of sphingosine analogs, with one study specifically addressing the metabolic implications of N-hexanoylsphingosine (a shorter-chain analog of this compound) in neurotumor cells . Another study discusses an analog, N-hexyl-O-glucosyl sphingosine, which inhibits glucosyl ceramide β-glucosidase, an enzyme involved in the metabolism of glucocerebrosides . Although these studies do not directly address this compound, they provide insights into the behavior of structurally related compounds.

Synthesis Analysis

The synthesis of sphingosine and its analogs is a topic of interest due to their biological significance and potential therapeutic applications. The efficient stereocontrolled synthesis of D-erythro-sphingosine from N-benzoyl-D-glucosamine is described, highlighting the regio- and stereocontrolled conversion processes involved . While this study does not directly describe the synthesis of this compound, the methodologies employed for the synthesis of sphingosine analogs could be relevant for the synthesis of this compound as well.

Molecular Structure Analysis

The molecular structure of sphingosine analogs is critical in determining their biological activity. The analog N-hexyl-O-glucosyl sphingosine's structure, which includes an n-alkyl group attached to the nitrogen atom, is crucial for its inhibitory activity on glucosyl ceramide β-glucosidase . The length of the n-alkyl chain is a determinant for the compound's effectiveness, suggesting that the molecular structure, particularly the chain length and functional groups, is essential for the biological activity of sphingosine analogs.

Chemical Reactions Analysis

The chemical reactions involving sphingosine analogs are complex and can influence their biological effects. For instance, N-hexanoylsphingosine's cytotoxic effect in neurotumor cells is partly due to its metabolism, which involves direct glucosylation and utilization via the sphingosine salvage pathway . The metabolic pathways and chemical reactions that these compounds undergo are significant for understanding their function and optimizing their therapeutic use.

Physical and Chemical Properties Analysis

The physical and chemical properties of sphingosine analogs, such as solubility, stability, and reactivity, are not directly discussed in the provided studies. However, these properties are likely to be influenced by the molecular structure and the specific functional groups present in the compounds. For example, the inhibitory activity of N-hexyl-O-glucosyl sphingosine is affected by pH, indicating that the compound's ionization state may influence its interaction with the enzyme . Understanding these properties is essential for the development of sphingosine analogs as therapeutic agents.

Applications De Recherche Scientifique

Antineoplastic Agent

N-Hexanoylsphingosine (C6-Cer) has been evaluated as an antineoplastic agent, showing properties that reduce tumor growth. Its cytotoxic effect in neurotumor cells is linked to its continuous uptake and elevated steady-state intracellular levels, countering rapid metabolic removal. C6-Cer metabolism involves direct glucosylation and the sphingosine salvage pathway, leading to the accumulation of natural ceramide, which lacks apoptotic properties in certain cells. Understanding C6-Cer recycling via the salvage pathway is crucial for optimizing its therapeutic utilization (Spinedi, 2012).

Nerve Regeneration

N-Hexacosanol (hexa), a long-chain fatty alcohol, has shown potential in enhancing nerve regeneration. In a study on mice with sciatic nerve crush, hexa treatment led to a significant increase in the regeneration rate of sensory fibers and improved recovery of neuromuscular function. This indicates hexa's potential for increasing both sensory and motor axon regeneration in lesioned nerves, leading to better functional recovery (Azzouz et al., 1996).

Apoptosis Induction in Neuroepithelioma Cells

In CHP-100 human neuroepithelioma cells, apoptosis induced by N-hexanoylsphingosine associates with the accumulation of monohexosylsphingolipids produced through glycosylation of ceramide pools. This process is an important mechanism by which cells attempt to escape ceramide-induced apoptosis (Spinedi et al., 1998).

Diabetes-Induced Cystopathy Treatment

N-Hexacosanol has been investigated for its ability to reverse diabetes-induced cystopathy in rats. It improved the dysfunction of the detrusor in a dose-dependent manner and significantly reversed the upregulation of muscarinic M(2) and M(3) receptor mRNAs in diabetic rats, without altering their diabetic status. This suggests a beneficial effect on hyperreactivity in the diabetic detrusor (Saito et al., 2007).

Structural Characterization in Sphingolipids

A study on cerebrosides and glycosphingosines, which are subclasses of sphingolipids, utilized gas-phase ion chemistry combined with shotgun tandem mass spectrometry for differentiation and quantification of isomeric species. This approach provided in-depth structural information on cerebrosides from biological mixtures, crucial for understanding their biological roles in health and disease (Chao & McLuckey, 2021).

Macrophage Activation

N-Hexacosanol was shown to induce significant morphological changes and increase the phagocytosis capacity of mice resident peritoneal macrophages. This suggests its potential effects on membrane properties and macrophage functions, which are important in various physiological processes including immune response (Moosbrugger et al., 1992).

Mécanisme D'action

Target of Action

C26 Ceramide, also known as N-hexacosanoylsphingosine, primarily targets ceramide synthases (CerS), which are central enzymes required for the de-novo synthesis of ceramides and other sphingolipids . CerS play important roles in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance .

Mode of Action

C26 Ceramide interacts with its targets, the CerS, by relying on acyl-CoA to N-acylate dihydrosphingosine to form dihydroceramide . This interaction leads to the production of ceramide under the action of desaturase . The differential expression of CerS in tumor and non-tumor cells suggests that some CerS could be used as potential prognostic markers .

Biochemical Pathways

C26 Ceramide plays a role in the de novo pathway of ceramides . In the sphingolipid synthesis pathway, ceramides and glucose residue are linked to form the precursor of glycosphingolipids, namely, glucosylceramide . Ceramide can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin . The hydrolysis of sphingomyelin can also produce ceramides .

Pharmacokinetics

Liquid chromatography multiple reaction mass spectrometry (lc/mrm-ms) studies have revealed that the ceramide c26:0 and especially its isoform 1 is a highly sensitive and specific biomarker for farber disease . This biomarker can be determined directly in the dried blood spot extracts with low sample consumption .

Result of Action

C26 Ceramide plays diverse and important roles in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance . It is closely associated with the progression of various cancers, including liver, breast, cervical, ovarian, colorectal, head and neck squamous cell, gastric, lung, prostate, oesophageal, pancreatic and blood cancers .

Action Environment

The action of C26 Ceramide is influenced by various environmental factors. For instance, in the context of Farber Disease, a rare autosomal recessive disease caused by mutations in the acid ceramidase gene (ASAH1), low ceramidase activity results in the accumulation of fatty substances, mainly ceramides . This suggests that genetic factors can significantly influence the action, efficacy, and stability of C26 Ceramide.

Safety and Hazards

Orientations Futures

The study of ceramides is an active area of research, with potential applications in various fields including biochemistry, cell biology, and medicine. Future research may focus on further elucidating the roles of ceramides in cellular processes and exploring their potential as therapeutic targets .

Propriétés

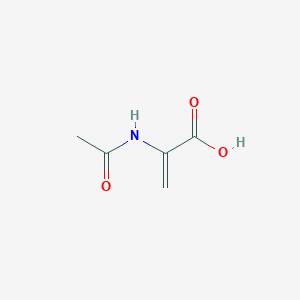

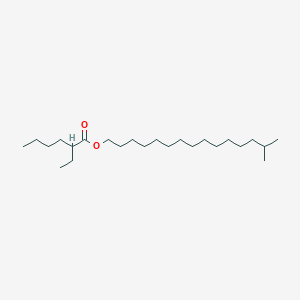

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexacosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H87NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h37,39,42-43,46-47H,3-36,38,40-41H2,1-2H3,(H,45,48)/b39-37+/t42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJROVRTUSFQVMR-GVOPMEMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H87NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415273 | |

| Record name | C26 Cer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/26:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/26:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

121459-09-4 | |

| Record name | C26 Cer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)

![2,3-Dimethylbenzo[a]anthracene](/img/structure/B135107.png)

![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)

![2,9-Dimethylbenz[a]anthracene](/img/structure/B135130.png)

![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)